1-Cyclohexyl-3-(thiophen-2-ylmethyl)urea
Description
Properties
Molecular Formula |
C12H18N2OS |
|---|---|
Molecular Weight |
238.35g/mol |
IUPAC Name |
1-cyclohexyl-3-(thiophen-2-ylmethyl)urea |
InChI |
InChI=1S/C12H18N2OS/c15-12(13-9-11-7-4-8-16-11)14-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H2,13,14,15) |
InChI Key |
QYELXWQLPRTPCN-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=CS2 |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=CC=CS2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Urea Derivatives
The following table summarizes key structural, synthetic, and biological data for 1-cyclohexyl-3-(thiophen-2-ylmethyl)urea and related compounds:
Key Observations :
Fluorinated aromatic rings (e.g., 2,3,4-trifluorophenyl in ) improve lipophilicity and metabolic stability, critical for anti-TB activity . Thiophene-containing derivatives (e.g., ) may exhibit altered solubility and bioavailability due to the sulfur atom’s polarizability.
Synthetic Efficiency :
- Yields for urea derivatives vary widely. For example, compound 38 () was obtained in 33% yield via column chromatography, while derivatives in achieved up to 99% yield, likely due to optimized reaction conditions.
Structural Insights: Urea derivatives commonly exhibit intermolecular hydrogen bonding (N–H···O) in crystal lattices, as seen in analogous compounds (). This property is crucial for crystallinity and stability.
Research Findings and Implications
- Anti-TB Activity : Fluorinated aryl ureas (e.g., ) show potent activity against Mycobacterium tuberculosis, with melting points correlating with purity and crystallinity. The trifluorophenyl derivative (compound 8) melts at 96–219°C, suggesting robust thermal stability .
- Enzyme Inhibition : The indoline-based urea in acts as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), highlighting the role of rigid heterocyclic cores in multi-target therapies.
- Crystallography : Structural studies using SHELX software () reveal that hydrogen bonding governs molecular packing, which may influence solubility and dissolution rates.
Preparation Methods
Classical Urea Synthesis via Isocyanate-Amine Coupling
The most direct route to 1-cyclohexyl-3-(thiophen-2-ylmethyl)urea involves the reaction of cyclohexyl isocyanate with thiophen-2-ylmethylamine. This method, adapted from analogous urea syntheses , proceeds under mild conditions (0–25°C) in anhydrous solvents such as dichloromethane or tetrahydrofuran. The reaction mechanism follows nucleophilic addition of the amine to the electrophilic carbon of the isocyanate, forming a stable urea linkage .
Reaction Conditions and Yield Optimization
-
Solvent Selection : Polar aprotic solvents like tetrahydrofuran (THF) enhance reaction rates by stabilizing intermediates, achieving yields of 78–85% . Non-polar solvents (e.g., dichloromethane) reduce side products but require longer reaction times (12–24 hours) .
-
Stoichiometry : A 1:1 molar ratio of cyclohexyl isocyanate to thiophen-2-ylmethylamine minimizes dimerization, with excess isocyanate leading to bis-urea byproducts .
-
Temperature Control : Reactions conducted at 0°C show superior selectivity, whereas elevated temperatures (>40°C) promote decomposition of the isocyanate .
Purification Strategies
Crude products are typically purified via recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane eluents . Recrystallization yields crystalline material with >95% purity, while chromatography resolves trace impurities from side reactions .
Catalytic Methods for Enhanced Efficiency
Recent advances in nickel-catalyzed coupling have been applied to urea synthesis, offering improved atom economy and reduced waste. A modified protocol from nickel-catalyzed allylic amination demonstrates applicability to this compound:
Procedure :
-
Catalyst System : Ni(COD)₂ (10 mol%) and tricyclohexylphosphine (PCy₃, 20 mol%) in anhydrous acetonitrile .
-
Substrates : Cyclohexyl isocyanate (1.0 equiv) and thiophen-2-ylmethylamine (1.2 equiv).
-
Additives : Titanium(IV) isopropoxide (Ti(OiPr)₄, 20 mol%) enhances electrophilicity of the isocyanate .
-
Conditions : 100°C for 12 hours under inert atmosphere.
Outcomes :
-
Yield : 72–78%, surpassing classical methods in efficiency .
-
Byproducts : <5% bis-urea formation, attributed to the stabilizing effect of the nickel catalyst on the intermediate .
Industrial-Scale Production Considerations
While laboratory-scale syntheses prioritize purity, industrial methods focus on cost-effectiveness and scalability. Key adaptations include:
Continuous Flow Reactors :
-
Advantages : Improved heat transfer and reaction control, reducing decomposition risks .
-
Parameters : Residence time of 30 minutes, 25°C, and in-line HPLC monitoring for real-time adjustment.
Solvent Recycling :
Analytical Characterization and Quality Control
Spectroscopic Data :
-
¹H NMR (400 MHz, CDCl₃): δ 1.20–1.45 (m, cyclohexyl CH₂), 3.15 (t, J = 6.2 Hz, NHCH₂-thiophene), 6.85–7.20 (m, thiophene aromatic protons) .
Purity Standards :
-
HPLC : >99% purity (C18 column, acetonitrile/water gradient) .
-
Melting Point : 142–144°C (consistent with crystalline form) .
Comparative Analysis of Synthetic Routes
| Method | Yield | Reaction Time | Catalyst/Conditions | Purity |
|---|---|---|---|---|
| Classical Isocyanate | 78–85% | 12–24 h | None (ambient) | >95% |
| Nickel-Catalyzed | 72–78% | 12 h | Ni(COD)₂/PCy₃, 100°C | >99% |
| Continuous Flow | 80–82% | 0.5 h | None (flow reactor) | >98% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
